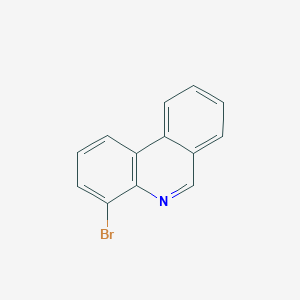

4-Bromophenanthridine

Description

Contextualization within Phenanthridine (B189435) Chemistry

Phenanthridine is a nitrogen-containing heterocyclic compound, structurally characterized by a fused system of three benzene (B151609) rings, forming an isomer of acridine. wikipedia.org This core structure is the foundation for a wide array of derivatives with significant biological and material science applications. rsc.org Phenanthridines are found in various natural products, including alkaloids with notable antitumor activity. rsc.org The phenanthridine framework is also a key component in the development of organic light-emitting diodes (OLEDs) and other semiconductor materials due to its extensive π-conjugated electron system. rsc.org

Significance of Bromine Functionality in Phenanthridine Scaffolds for Chemical Transformations

The introduction of a bromine atom onto the phenanthridine scaffold, as in 4-Bromophenanthridine, dramatically enhances its synthetic versatility. The bromine atom acts as a versatile functional group, opening up avenues for a multitude of chemical modifications. ketonepharma.com It serves as a handle for introducing various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in creating carbon-carbon bonds and constructing more complex molecular architectures. clockss.orgumanitoba.ca

The presence of bromine can influence the compound's reactivity and its participation in various chemical reactions. ontosight.ai For instance, the bromine substituent in certain reactions has been shown to be crucial for the conversion of starting materials into desired phenanthridine derivatives. rsc.org This reactivity is pivotal in the synthesis of functionalized phenanthridines with tailored electronic and biological properties. Furthermore, the bromine atom can be involved in photoredox catalysis, where it can be abstracted to generate reactive radical species, facilitating cascade annulation reactions to form complex phenanthridine structures. rsc.org

Historical Development of this compound Synthesis and Application in Academic Research

The synthesis of bromophenanthridines has been a subject of chemical research for many decades. Early methods focused on the direct bromination of phenanthridine, which often resulted in a mixture of isomers. researchgate.net One of the key challenges was to achieve regioselective bromination to obtain specific isomers like this compound.

A significant advancement in the targeted synthesis of this compound was the development of Pschorr reactions involving sulphonamides derived from N-o-aminobenzylaniline. researchgate.net This method provided a more controlled route to specific brominated phenanthridines. Over the years, various synthetic strategies have been devised, including multi-step syntheses starting from readily available precursors. rsc.org For example, a synthetic route to this compound has been developed to enable the construction of more complex ligands, such as (4-diphenylphosphino)phenanthridine, for use in coordination chemistry. researchgate.net

In academic research, this compound has served as a key intermediate in the synthesis of a variety of target molecules. Its utility is demonstrated in the preparation of indolo[1,2-f]phenanthridines through palladium-catalyzed domino reactions. rsc.org It has also been employed in the synthesis of phenanthridine-containing N-heterocyclic carbene ligands, which have applications in catalysis. scholaris.ca The ability to functionalize the 4-position of the phenanthridine ring system via the bromo-substituent has made this compound a valuable building block in the exploration of new chemical entities with potential applications in medicinal chemistry and materials science. scispace.com

| Compound Name | Molecular Formula |

| This compound | C13H8BrN |

| Acridine | C13H9N |

| (4-diphenylphosphino)phenanthridine | C25H18NP |

| Indolo[1,2-f]phenanthridine | C19H11N |

| Reaction Type | Role of this compound | Key Features |

| Suzuki-Miyaura Coupling | Substrate | Forms new C-C bonds for creating complex molecules. clockss.orgumanitoba.ca |

| Palladium-Catalyzed Domino Reactions | Intermediate | Enables the synthesis of fused heterocyclic systems like indolo[1,2-f]phenanthridines. rsc.org |

| Pschorr Reaction | Target Product | Provides a regioselective synthesis of this compound. researchgate.net |

| Photoredox Catalysis | Precursor to Reactive Species | The bromine atom can be abstracted to initiate cascade reactions. rsc.org |

| Ligand Synthesis | Starting Material | Used to create functionalized ligands for coordination chemistry. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-bromophenanthridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-12-7-3-6-11-10-5-2-1-4-9(10)8-15-13(11)12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGSQQNFXMFJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C(C(=CC=C3)Br)N=CC2=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromophenanthridine

Pschorr Reaction-Based Synthesis of 4-Bromophenanthridine

The Pschorr reaction is a classical method for the synthesis of phenanthrenes and related fused aromatic systems through the intramolecular cyclization of a diazonium salt. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of this compound. publish.csiro.au

A notable synthesis involves the Pschorr cyclization of N-o-aminobenzyl-N-p-toluenesulphonyl-o-bromoaniline. publish.csiro.auresearchgate.net The copper-catalyzed decomposition of the corresponding diazonium salt leads to the formation of this compound. publish.csiro.au However, this reaction is often accompanied by the formation of a significant by-product, 6-(2-bromophenyl)-2-methyl-7H-dibenzo[d,f]- wikipedia.orgmindat.org-thiazepine-5-dioxide. publish.csiro.auresearchgate.netresearchgate.net

Mechanistic Investigations and Yield Optimizations

The mechanism of the Pschorr reaction involves the generation of an aryl radical from the diazonium salt, which then undergoes intramolecular cyclization. wikipedia.orgthieme.de The reaction is typically catalyzed by copper powder or copper(I) salts. wikipedia.org The initial step is the diazotization of a primary aromatic amine to form a diazonium salt. wikipedia.org This is followed by a copper-catalyzed reduction of the diazonium salt to an aryl radical. thieme.de This radical then attacks the adjacent aromatic ring in an intramolecular fashion to form a new C-C bond, leading to the cyclized product after rearomatization. wikipedia.orgthieme.de

Optimizing the yield of the desired phenanthridine (B189435) product is a key challenge in Pschorr reactions. The formation of by-products, such as the dibenzothiazepine dioxide derivative in the case of this compound synthesis, can significantly lower the yield of the target molecule. publish.csiro.auresearchgate.net Research has shown that the choice of the starting material and reaction conditions can influence the product distribution. For instance, the cyclization of sulphonamides derived from N-benzyl-o-phenylenediamine was found to be a more efficient route to the phenanthridine skeleton compared to the isomeric o-aminobenzyl derivatives, although the latter offered the advantage of forming fewer by-products. publish.csiro.au One study noted that when the cyclization of N-o-aminobenzyl-N-p-toluenesulphonyl-o-bromoaniline was performed after diazotization with an excess of sodium nitrite, N-benzyl-N-p-toluenesulphonyl-o-bromoaniline was also formed as a by-product. publish.csiro.auresearchgate.net

Precursor Design and Regioselectivity Control

The design of the precursor molecule is crucial for controlling the regioselectivity of the Pschorr cyclization. The position of the bromine atom on the final phenanthridine ring is determined by its position on the starting aniline (B41778) derivative. In the synthesis of this compound, the bromine atom is located on the aniline ring that does not bear the amino group destined for diazotization. publish.csiro.au

The use of a sulphonamide protecting group on the secondary amine is a common strategy in these syntheses. publish.csiro.au This group serves to direct the cyclization and can be removed in a subsequent step if the unprotected phenanthridine is desired. The nature of the sulphonyl group (e.g., benzenesulphonyl vs. p-toluenesulphonyl) can also influence the reaction outcome. publish.csiro.auresearchgate.net The synthesis of the precursor, N-o-aminobenzyl-N-p-toluenesulphonyl-o-bromoaniline, involves the condensation of o-nitrobenzyl bromide with the appropriate sulphonylaniline, followed by reduction of the nitro group to an amine. publish.csiro.au

| Precursor | Product(s) | Notes |

| N-o-aminobenzyl-N-p-toluenesulphonyl-o-bromoaniline | This compound, 6-(2-bromophenyl)-2-methyl-7H-dibenzo[d,f]- wikipedia.orgmindat.org-thiazepine-5-dioxide | Pschorr cyclization yields the target compound and a significant by-product. publish.csiro.auresearchgate.netresearchgate.net |

| N-o-aminobenzyl-N-benzenesulphonylaniline | 5-Benzenesulphonyl-5,6-dihydrophenanthridine, 6-Phenyl-7H-dibenzo[d,f]- wikipedia.orgmindat.org-thiazepine-5-dioxide | Comparison study to understand the effect of the sulphonamide group and precursor structure on the reaction outcome. publish.csiro.au |

Palladium-Catalyzed Coupling/Cyclization Approaches to this compound

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex aromatic systems. These methods offer advantages in terms of efficiency, functional group tolerance, and regioselectivity compared to classical methods.

Suzuki Cross-Coupling Strategies for Phenanthridine Ring Closure

While specific examples detailing the synthesis of this compound via Suzuki cross-coupling for the final ring closure are not prevalent in the provided search results, the general strategy is well-established for the synthesis of biaryl compounds, which are key precursors to phenanthridines. A plausible synthetic route would involve the Suzuki coupling of a suitably functionalized bromo- or boronic acid-substituted biphenyl (B1667301) derivative, followed by an intramolecular cyclization to form the phenanthridine ring. The development of high-yielding cross-coupling reactions with aromatic rings that are selective for both the nucleophile and electrophile is crucial for such strategies.

Tandem Reactions in this compound Synthesis

Tandem or domino reactions, where multiple bond-forming events occur in a single pot, represent an elegant and efficient approach to complex molecule synthesis. A palladium-catalyzed C-S coupling/cross-coupling/cyclization domino reaction has been developed for the synthesis of various sulfur-containing heterocycles, demonstrating the potential of such strategies. While not directly applied to this compound, this methodology highlights the possibility of designing a tandem sequence involving a C-N bond formation and an intramolecular C-H activation or a related cyclization to construct the phenanthridine core. For instance, a process could be envisioned where a palladium catalyst facilitates both an intermolecular coupling to form a biphenyl intermediate and a subsequent intramolecular amination to close the phenanthridine ring.

Photochemical Routes to Brominated Phenanthridines

Photochemical reactions offer a mild and often highly selective alternative to traditional thermal methods for the synthesis of complex organic molecules. The use of light to initiate reactions can lead to unique reactivity and product profiles.

Photocatalyzed Pschorr reactions have been reported for the synthesis of phenanthrenes. beilstein-journals.orgnih.gov This approach involves the photochemically induced decomposition of a diazonium salt to generate an aryl radical, which then undergoes intramolecular cyclization. beilstein-journals.org This method could potentially be adapted for the synthesis of this compound, offering a milder alternative to the classical copper-catalyzed conditions.

Furthermore, photocatalyzed intramolecular radical cyclizations of biphenyl derivatives are a common strategy for phenanthridine synthesis. nih.gov These reactions can be initiated by various photoredox catalysts, such as iridium(III) complexes. researchgate.net A potential photochemical route to this compound could involve the preparation of a suitable N-substituted 2-amino-2'-bromobiphenyl derivative. Upon photochemical activation, a radical could be generated on the nitrogen or an adjacent carbon, which would then cyclize onto the bromine-bearing ring, followed by elimination to afford the brominated phenanthridine. The regioselectivity of such a cyclization would be a key consideration.

| Method | Key Features | Potential Application to this compound |

| Photo-Pschorr Reaction | Mild reaction conditions, photochemically generated aryl radical. beilstein-journals.orgnih.gov | Synthesis from a diazonium salt precursor under photochemical conditions. |

| Photocatalyzed Intramolecular Radical Cyclization | Use of photoredox catalysts, formation of C-C or C-N bonds. nih.gov | Cyclization of a suitably substituted biphenyl precursor to form the phenanthridine ring. |

Oxidative Photochemical Cyclization Mechanisms

One of the foundational methods for constructing the phenanthridine core is the oxidative photocyclization of stilbene-like precursors, particularly aromatic Schiff bases (imines). mdpi.com This method, while not always high-yielding without optimization, provides a direct route to the tricyclic system. mdpi.comnih.gov

The generally accepted mechanism involves several key steps:

E/Z Isomerization: The process begins with the UV light-promoted isomerization of the stable E-isomer of the imine, such as N-benzylideneaniline, to its corresponding Z-isomer. mdpi.com Early attempts at this photocyclization were often met with failure, a challenge attributed to the very low concentration of the Z-isomer at room temperature. mdpi.com

Excited State Cyclization: The subsequent and crucial step is the electrocyclization of the Z-isomer. This reaction proceeds from the lowest singlet excited state (S1). A significant challenge in the photocyclization of imines is the nature of this excited state. For many imines, the lowest singlet excited state is the non-reactive 1n,π* state, which arises from the promotion of an electron from the nitrogen's lone pair. Cyclization must occur from the 1π,π* state, which has to compete with rapid internal conversion to the inactive 1n,π* state. mdpi.com

Dihydrophenanthridine Intermediate: The electrocyclization results in the formation of a dihydrophenanthrene-like intermediate.

Oxidation: The final step is the aromatization of this intermediate to the stable phenanthridine ring system through oxidation. This can be achieved using an oxidizing agent like oxygen or iodine. mdpi.com

Research has shown that the efficiency of this process can be dramatically improved by performing the reaction in the presence of a strong acid, such as sulfuric acid (H₂SO₄). mdpi.com The acid protonates the lone pair of electrons on the imine nitrogen. This protonation effectively removes the n-orbital from play, making the 1π,π* state the lowest energy excited state and thus favoring the desired cyclization pathway. mdpi.com However, this can lead to side products. To mitigate undesired pathways, such as the formation of reduction products, radical scavengers like TEMPO are often added, which can significantly increase the isolated yield of the desired phenanthridine. mdpi.comnih.gov

| Conditions | Key Observation | Impact on Reaction |

|---|---|---|

| No Additives | Low reaction rate and yield. | Inefficient cyclization due to unfavorable excited state (1n,π) and low Z-isomer concentration. |

| With Strong Acid (e.g., HBF₄·Et₂O) | Increased reaction rate but formation of reduction side-products. | Protonation of nitrogen favors the reactive 1π,π excited state, accelerating cyclization. |

| With Strong Acid and TEMPO | Increased isolated yield of desired phenanthridine (e.g., up to 71%). | TEMPO acts as an oxidant/radical scavenger, preventing the formation of undesired reduction byproducts. |

Photo-induced Electron Transfer Reactions in Brominated Precursors

Photo-induced electron transfer (PET) has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. beilstein-journals.orgnih.gov This strategy is particularly relevant for constructing the phenanthridine core from precursors, including those containing bromine.

A notable application involves the photostimulated cyclization of anions derived from N-(ortho-halobenzyl)arylamines. conicet.gov.ar In this method, a PET reaction with the amide-anion of the precursor, which can be an o-iodo or o-bromo derivative, initiates an SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. This process results in the fragmentation of the carbon-halogen bond, generating an aryl radical that undergoes intramolecular cyclization to form the dihydrophenanthridine, which is subsequently oxidized to yield the phenanthridine product with excellent yields (79-95%). conicet.gov.ar

More advanced systems utilize photocatalysts to drive the reaction. In a sophisticated approach, an Iridium-based photocatalyst is used to synthesize functionalized phenanthridines from N-(2-arylbenzylidenamino)pyridinium salt precursors. rsc.orgrsc.org The mechanism here is nuanced; the excited Iridium catalyst does not directly engage in an electron transfer with the precursor. Instead, it acts as an energy donor , transferring its triplet energy to the pyridinium (B92312) salt. rsc.orgrsc.orgrsc.org This sensitized precursor then undergoes an intramolecular electron transfer, where the pyridinium moiety accepts an electron from the terminal aryl group of the biaryl system, generating the critical radical intermediate that drives the cyclization. rsc.org The choice of photocatalyst is crucial, as those with higher triplet energy are required to efficiently sensitize the precursors. rsc.orgrsc.org

| Photocatalyst | Excited State Reducing Power (E*ox vs. Cp₂Fe) | Observed Yield (NMR) | Proposed Mechanism |

|---|---|---|---|

| Ir-1 | –2.14 V | 0% | Direct electron transfer (ineffective) |

| Ir-2 | –1.37 V | 0% | Direct electron transfer (ineffective) |

| Ir-3 | –1.30 V | 85% | Energy Transfer |

| Ir-4 | –1.26 V | 78% | Energy Transfer |

Directed Bromination and Site-Selective Functionalization of the Phenanthridine Core

Achieving site-selective functionalization, such as introducing a bromine atom at a specific position like C4 on the phenanthridine core, is a significant synthetic challenge. Direct electrophilic bromination of the unsubstituted phenanthridine nucleus can lead to mixtures of products. researchgate.net Modern synthetic chemistry has therefore focused on directed C-H functionalization strategies to control regioselectivity.

One powerful strategy involves the use of phenanthridine N-oxides. The N-oxide group activates the heterocyclic core and can direct functionalization to specific positions. sci-hub.se A general and mild strategy has been developed for the regioselective C–H functionalization of various heteroarene N-oxides, including phenanthridine, at room temperature. sci-hub.se This method utilizes a traceless nucleophile-triggered approach, where the quinolinium segment is converted to a dearomatized intermediate, allowing for simultaneous functionalization. sci-hub.se While not exclusively for bromination, this methodology provides a framework for the late-stage, site-selective introduction of various functional groups onto the phenanthridine scaffold. sci-hub.se Pyridine N-oxides have also been explored as reagents capable of activating inert C-H bonds in photochemical Minisci-type alkylations of azines, demonstrating the utility of the N-oxide motif in C-H functionalization. semanticscholar.orgchemrxiv.org

Another approach leverages directing groups to guide a metal catalyst to a specific C-H bond. For instance, a palladium-catalyzed Catellani reaction was used to forge the entire phenanthridine core in a single step from benzylic amine and o-iodotoluene precursors, showcasing a powerful C-H functionalization/annulation strategy. rsc.org While many methods focus on functionalizing positions like C6, the development of reactions for remote C-H bonds (e.g., C4) remains a key area of research. researchgate.netresearchgate.net A synthetic route to this compound itself has been devised via a sequential Pd-catalyzed cross-coupling and condensation starting from 2,6-dibromoaniline. umanitoba.ca

Emerging Synthetic Technologies for Accessing this compound

The quest for more efficient and versatile synthetic routes to phenanthridine derivatives has led to the development of several novel technologies that bypass traditional multi-step sequences.

Boryl Radical-Triggered C-H Functionalization: A recently developed method utilizes boryl radicals to trigger the C-H functionalization of aliphatic ethers or amines, which then react with isocyanides to deliver diverse phenanthridine derivatives in good to excellent yields. acs.orgnih.govacs.org The mechanism involves the generation of a pyridine-boryl radical, which abstracts a hydrogen atom from an ether or amine to create an α-radical intermediate. acs.org This radical then undergoes insertion with a 2-isocyanobiphenyl, followed by cyclization and oxidative aromatization to furnish the phenanthridine product. acs.orgbeilstein-journals.org This transition-metal-free approach is notable for its broad substrate scope and tolerance of various functional groups. nih.govacs.org

Visible-Light Ir-Photocatalysis: As mentioned previously, the use of iridium photocatalysts that operate via an energy transfer mechanism represents a significant advance. rsc.orgrsc.org This strategy allows for the regioselective synthesis of functionalized phenanthridines from N-(2-arylbenzylidenamino)pyridinium salts under mild conditions using visible light, and can even be applied to the one-pot synthesis of the anti-cancer drug Trisphaeridine. rsc.org

Palladium-Catalyzed Annulation: Novel palladium-catalyzed annulation strategies have been devised for constructing phenanthridinone skeletons, which are direct precursors to phenanthridines. One such method involves the coupling of 2-bromobenzamides with 2-bromobenzoic acids. acs.org Mechanistic studies suggest the reaction can proceed through a dual catalytic cycle involving a palladium-generated aryne intermediate, which is then trapped by a palladacycle formed from the benzamide. acs.org Such methods provide efficient access to the core structure from readily available starting materials.

Reactivity and Derivatization Strategies of 4 Bromophenanthridine

Nucleophilic Substitution at the Bromine Position for Carbon-Heteroatom Bond Formation

The electron-withdrawing nature of the bromine atom at the 4-position activates the phenanthridine (B189435) ring towards nucleophilic substitution reactions. vulcanchem.com This allows for the displacement of the bromide ion by various nucleophiles, leading to the formation of new carbon-heteroatom bonds. Such transformations are fundamental in modifying the electronic and steric properties of the phenanthridine scaffold. Examples of nucleophilic substitution at a saturated carbon involve an electron-rich species attacking an electron-deficient molecule to replace a functional group. wikipedia.org

Lithium-Halogen Exchange for Subsequent Functionalization

A powerful strategy for the functionalization of 4-bromophenanthridine involves lithium-halogen exchange. This reaction, typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or sec-butyllithium, replaces the bromine atom with a lithium atom. wikipedia.orgharvard.edu The resulting 4-lithiophenanthridine is a potent nucleophile and can be reacted with a wide array of electrophiles to introduce various substituents at the 4-position.

For instance, the reaction of this compound with sec-butyllithium in diethyl ether at -78 °C, followed by quenching with chlorodiphenylphosphine, yields (4-diphenylphosphino)phenanthridine. umanitoba.ca This demonstrates the utility of lithium-halogen exchange in creating new carbon-phosphorus bonds, a key step in the synthesis of phosphine-based ligands. The rate of lithium-halogen exchange generally follows the trend of I > Br > Cl, and it is often faster than nucleophilic addition. wikipedia.org

Table 1: Examples of Lithium-Halogen Exchange with this compound

| Reagent 1 | Reagent 2 | Electrophile | Product | Reference |

|---|---|---|---|---|

| This compound | sec-Butyllithium | Chlorodiphenylphosphine | (4-Diphenylphosphino)phenanthridine | umanitoba.ca |

This table is based on the available data and serves as an illustrative example.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with this compound

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. wikipedia.orgsigmaaldrich.com

The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst and a base, allows for the formation of a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orglibretexts.org this compound can be coupled with various aryl or vinyl boronic acids or their esters to synthesize 4-aryl- or 4-vinylphenanthridines. mdpi.commdpi.comikm.org.mynih.gov These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov For example, the Suzuki-Miyaura coupling of 4'-bromophenylterpyridine with aryl boronic acids has been used to generate biaryl-substituted terpyridines. rsc.org

The Sonogashira coupling provides a route to synthesize 4-alkynylphenanthridines by reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating sp-sp² carbon-carbon bonds. researchgate.net While aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings, the reaction with this compound can be successfully achieved, often by adjusting the reaction temperature. wikipedia.orgrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgjk-sci.com This method allows for the introduction of primary or secondary amines at the 4-position of the phenanthridine ring. nrochemistry.com The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.comorganic-synthesis.com The choice of ligand is crucial and can influence the scope and efficiency of the reaction. libretexts.org

Table 2: Overview of Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst, Base | C-C | 4-Aryl/Vinylphenanthridine |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp-sp²) | 4-Alkynylphenanthridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, Phosphine ligand, Base | C-N | 4-Aminophenanthridine |

Functionalization of the Phenanthridine Nitrogen Atom

The nitrogen atom in the phenanthridine ring system is a site of reactivity, capable of participating in various chemical transformations. numberanalytics.com It can act as a nucleophile and can be alkylated or quaternized. numberanalytics.com This functionalization can alter the electronic properties and solubility of the phenanthridine derivative. For example, the formation of N-p-methoxybenzyl azinium bromide from an azine enhances its electrophilicity, allowing for reactions like trifluoromethylation. mdpi.com

Furthermore, the nitrogen atom can direct functionalization to adjacent positions. For instance, phenanthridine can react with azoles in the presence of Selectfluor® to introduce an azole residue at the C6 position, which is adjacent to the nitrogen atom. urfu.ru While this specific reaction has been demonstrated on the parent phenanthridine, similar principles could potentially be applied to derivatives like this compound, provided the reaction conditions are compatible with the bromo-substituent.

Formation of Phenanthridine-Derived Ligands

The phenanthridine scaffold, particularly when functionalized at the 4-position, serves as a valuable platform for the design and synthesis of novel ligands for coordination chemistry. umanitoba.ca The combination of the planar, aromatic phenanthridine unit with a coordinating group at the 4-position can lead to ligands with unique steric and electronic properties.

Synthesis of Phosphine-Phenanthridine Ligands

As mentioned previously, the lithium-halogen exchange of this compound followed by reaction with a chlorophosphine is a key method for synthesizing phosphine-phenanthridine ligands. umanitoba.ca For example, (4-diphenylphosphino)phenanthridine has been synthesized and used to create complexes with various transition metals, including nickel, copper, and zinc. umanitoba.ca These ligands, which combine a soft phosphine donor with the rigid, π-accepting phenanthridine backbone, are of interest for applications in catalysis and materials science. researchgate.netrsc.org The electrosynthesis of phenanthridine phosphine oxides has also been reported. beilstein-journals.org

Derivatization to N-Heterocyclic Carbene (NHC) Precursors

While direct derivatization of this compound to an N-heterocyclic carbene (NHC) precursor is not extensively documented, the general reactivity of the phenanthridine nitrogen atom suggests possibilities for such transformations. numberanalytics.com The formation of an imidazolium (B1220033) or related azolium salt fused to the phenanthridine backbone would be the initial step in generating an NHC precursor. This could potentially be achieved by reacting a suitably functionalized phenanthridine derivative. The resulting phenanthridine-annulated NHCs would be a novel class of ligands with potential applications in catalysis, owing to their unique steric and electronic properties derived from the extended π-system of the phenanthridine core. sioc-journal.cn

Amido Ligand Architectures Incorporating Phenanthridine Units

The integration of phenanthridine units into amido ligand architectures has been a subject of significant research, particularly in the development of metal complexes with tailored photophysical and electrochemical properties. These ligands, often of a pincer-type, utilize the phenanthridine moiety as a rigid, extended π-system that can influence the electronic structure and reactivity of the coordinated metal center.

The synthesis of these complex ligands often begins with the preparation of substituted phenanthridine precursors. For instance, this compound can be synthesized through a multi-step process involving a Suzuki coupling/condensation reaction. umanitoba.ca This intermediate can then be further functionalized. A common strategy involves the lithiation of this compound followed by reaction with an appropriate electrophile, such as chlorodiphenylphosphine, to introduce phosphine groups. umanitoba.ca This modular approach allows for the construction of a variety of N^N^N or P^N ligand scaffolds.

Diarylamido ligands featuring phenanthridine arms have been shown to support various transition metals, including platinum(II) and nickel(II). worktribe.comrsc.org In these complexes, the amido nitrogen acts as a strong donor, while the phenanthridine units serve as tunable N-heterocyclic arms. The benzannulation inherent to the phenanthridine structure, when compared to simpler quinoline-based ligands, can have counterintuitive effects on the photophysical properties of the resulting complexes. For example, in certain platinum(II) complexes, increasing the π-system size by moving from quinoline (B57606) to phenanthridine can lead to a blue-shift in emission, contrary to what might be expected from simple particle-in-a-box models. worktribe.comnih.govworktribe.com This has been attributed to the specific nature of the charge transfer between the N-heterocyclic arms. worktribe.comnih.govworktribe.comresearchgate.net

The electronic properties of these amido-phenanthridine complexes can be further fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the phenanthridine ring. nih.govworktribe.com This strategic modification influences the energy levels of the frontier molecular orbitals, thereby affecting the absorption and emission characteristics of the complexes. For instance, platinum(II) complexes with these ligands can exhibit deep-red phosphorescence with emission maxima tunable across a significant range. nih.govworktribe.com

The table below summarizes key aspects of amido ligands incorporating phenanthridine units.

| Ligand Feature | Significance in Metal Complexes | Research Findings |

| Phenanthridine Core | Provides a rigid, extended π-system influencing electronic properties. | Can lead to counterintuitive blue-shifts in emission in Pt(II) complexes compared to quinoline analogues. worktribe.comnih.govworktribe.com |

| Amido Donor | Acts as a strong electron-donating anchor for the metal center. | Contributes to the overall stability and electronic structure of the complex. |

| Substituents | Allows for fine-tuning of photophysical and electrochemical properties. | Electron-donating or -withdrawing groups can systematically shift absorption and emission wavelengths. nih.govworktribe.com |

| Synthesis | Modular, often starting from functionalized phenanthridines like this compound. | Suzuki coupling and subsequent functionalization are common synthetic routes. umanitoba.ca |

Redox Chemistry of this compound Derivatives

The redox chemistry of phenanthridine derivatives, including this compound, is a rich and varied field, with electrochemical methods proving to be a particularly powerful tool for both synthesis and analysis. The phenanthridine core itself is redox-active, and the introduction of substituents like the bromo group at the 4-position further modulates its electronic properties and reactivity.

Electrochemical techniques have been successfully employed for the synthesis of the phenanthridine skeleton. rsc.orgresearchgate.net These methods often proceed under mild conditions and can avoid the use of harsh or toxic reagents. For example, electrochemical cyclization of appropriately substituted precursors can lead to the formation of the phenanthridine ring system. rsc.org More recent developments have showcased the electrochemical synthesis of phenanthridines through the oxidative coupling of vinyl azides with other nitrogen-containing species, offering an environmentally benign route. researchgate.net

The bromine atom in this compound serves as a versatile handle for further derivatization through redox-based reactions. For instance, it can be a precursor for the introduction of other functional groups via cross-coupling reactions, which are often catalyzed by transition metals that cycle through different oxidation states. While direct electrochemical reduction of the C-Br bond is plausible, it is the synthetic utility of the bromo-substituent in subsequent redox-catalyzed reactions that is often of greater interest.

The redox behavior of metal complexes incorporating phenanthridine-based ligands, which can be derived from this compound, is also a key area of study. In nickel(II) complexes with diarylamido ligands containing phenanthridine, the redox chemistry is typically ligand-centered. rsc.org Oxidation of these complexes often leads to the formation of ligand-based radicals, which can be characterized by techniques such as spectroelectrochemistry. The stability and electronic properties of these oxidized species are influenced by the substituents on the phenanthridine ring. rsc.org

Photoredox catalysis represents another facet of the redox chemistry of phenanthridine derivatives. sioc-journal.cn In these systems, a photocatalyst, upon excitation with light, can initiate single-electron transfer processes, leading to the formation of radical intermediates. While specific examples focusing solely on this compound as a substrate in photoredox catalysis are not prevalent in the provided context, the general principles suggest its potential utility in such transformations. The electron-withdrawing nature of the bromine atom could influence the electron-accepting properties of the phenanthridine ring, making it a potential candidate for reductive quenching cycles in photoredox catalysis.

The following table provides a summary of the redox chemistry aspects of this compound and its derivatives.

| Redox Process | Description | Key Findings |

| Electrochemical Synthesis | Formation of the phenanthridine ring system using electrochemical methods. | Offers a mild and environmentally friendly alternative to traditional synthetic routes. rsc.orgresearchgate.net |

| Ligand-Centered Redox Activity | Oxidation or reduction of phenanthridine-based ligands in metal complexes. | In Ni(II) diarylamido complexes, oxidation is ligand-centered, forming stable radical species. rsc.org |

| Redox-Catalyzed Derivatization | Use of the bromo-substituent as a handle for further functionalization via redox-catalyzed reactions (e.g., cross-coupling). | The bromine atom provides a site for creating new C-C or C-heteroatom bonds. |

| Photoredox Catalysis | Potential involvement in photoredox cycles as either a quencher or a substrate. | The electronic properties of the brominated ring can be tuned for participation in single-electron transfer processes. sioc-journal.cn |

Advanced Spectroscopic and Structural Characterization of 4 Bromophenanthridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of 4-bromophenanthridine and its derivatives in solution. libretexts.orgnih.govrsc.org By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can map out the connectivity of atoms and the electronic environment of the nuclei.

For this compound itself, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons. umanitoba.ca The proton at the C6 position is typically the most deshielded, appearing as a singlet downfield. The remaining protons on the phenanthridine (B189435) core appear as a series of overlapping doublets and triplets, consistent with the fused aromatic ring system. umanitoba.ca

When this compound is functionalized to create derivatives, such as (4-diphenylphosphino)phenanthridine, NMR spectroscopy is essential to confirm the successful substitution. umanitoba.ca The appearance of new signals corresponding to the diphenylphosphino group and the changes in the chemical shifts of the phenanthridine protons and carbons provide clear evidence of the new molecular structure. umanitoba.ca Two-dimensional NMR techniques, like Correlation Spectroscopy (COSY), can be employed to definitively assign proton signals, especially in complex derivatives. nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ umanitoba.ca

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical shift (ppm) |

| C1-H | 8.55-8.59 (d) | 122.2 |

| C2-H | 7.52 (dt) | 127.6 |

| C3-H | 8.08 (d) | Not specified |

| C4 | - | 126.1 (C-Br) |

| C6-H | 9.39 (s) | Not specified |

| C6a | - | 126.6 |

| C7-H | 8.08 (d) | 129.2 |

| C8-H | 7.75 (app t) | 128.3 |

| C9-H | 7.89 (app t) | 131.7 |

| C10-H | 8.55-8.59 (d) | 122.1 |

| C10a | - | 132.8 |

| C10b | - | 125.9 |

Note: (s) singlet, (d) doublet, (t) triplet, (dt) doublet of triplets, (app) apparent. Overlapping signals are indicated by a range.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. thermofisher.comuwo.caspectroscopyonline.com These methods are complementary, with some molecular vibrations being more prominent in one type of spectrum than the other. spectroscopyonline.com

For this compound and its derivatives, FTIR and Raman spectra can confirm the presence of the phenanthridine core through its characteristic C=C and C=N stretching vibrations within the aromatic rings. The C-H stretching and bending modes of the aromatic protons are also observable. A key feature in the spectrum of this compound is the C-Br stretching vibration, which typically appears in the lower frequency region of the infrared spectrum.

In studies of derivatives, such as metal complexes of (4-diphenylphosphino)phenanthridine, vibrational spectroscopy can indicate the coordination of the ligand to the metal center. umanitoba.ca Changes in the vibrational frequencies of the phenanthridine ring, particularly those involving the nitrogen atom, can signify the formation of a metal-ligand bond. Similarly, the vibrations associated with the phosphine (B1218219) group would also be altered upon coordination. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational modes accurately. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. acdlabs.comwikipedia.org For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.

A characteristic feature in the mass spectrum of this compound is the presence of an M+2 peak with nearly equal intensity to the M⁺ peak. chemguide.co.uk This isotopic pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. chemguide.co.uk

When subjected to fragmentation, the molecular ion of this compound can undergo various bond cleavages. wikipedia.orglibretexts.org The fragmentation pattern can reveal information about the stability of different parts of the molecule. For instance, the loss of the bromine atom or the cleavage of the phenanthridine ring system can lead to the formation of characteristic fragment ions. In the case of more complex derivatives, the fragmentation pattern can help to identify the different substituents and how they are connected to the core phenanthridine structure. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives and Complexes

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method has been successfully applied to elucidate the structures of various derivatives and metal complexes of functionalized phenanthridines. nih.govredalyc.org

While the crystal structure of this compound itself is not detailed in the provided search results, the structures of its derivatives, such as chloro(1-naphthyl)[(4-diphenylphosphino)phenanthridine]nickel(II), bromo[(4-diphenylphosphino)phenanthridine]copper(I) dimer, and bis(chloro)[(4-diphenylphosphino)phenanthridine]zinc(II), have been determined. umanitoba.ca These studies reveal how the (4-diphenylphosphino)phenanthridine ligand, derived from this compound, coordinates to different metal centers, adopting either square planar or tetrahedral geometries. umanitoba.caumanitoba.ca The analysis of bond lengths, bond angles, and intermolecular interactions within the crystal lattice provides fundamental insights into the steric and electronic properties of the ligand and its influence on the coordination sphere of the metal.

Table 2: Selected Crystallographic Data for a Derivative of this compound

| Parameter | 8-(4-bromophenoxy)caffeine redalyc.org |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.9056(3) |

| b (Å) | 9.1413(3) |

| c (Å) | 20.2023(6) |

| Z | 4 |

Note: This data is for a related bromo-substituted aromatic compound and serves as an example of the type of information obtained from X-ray crystallography.

Electrochemical Studies of Redox Properties in Ligands and Metal Complexes

Electrochemical studies, such as cyclic voltammetry, are employed to investigate the redox properties of this compound derivatives and their metal complexes. nih.govnih.gov These studies reveal the potentials at which the compounds can be oxidized or reduced, providing information about their electronic structure and their ability to participate in electron transfer reactions.

For instance, electrochemical investigations of metal complexes with the (4-diphenylphosphino)phenanthridine ligand have shown both metal-centered and ligand-based redox activity. umanitoba.caumanitoba.ca The phenanthridine unit itself is redox-active, and its potential can be tuned by the nature of the substituents and the coordinated metal ion. These properties are of interest for applications in areas such as catalysis and the development of electroactive materials. The stability of the different oxidation states can also be assessed through these studies. nih.gov

Luminescence and Photophysical Characterization

The extended π-system of the phenanthridine core suggests that this compound and its derivatives may possess interesting photophysical properties, including luminescence. umanitoba.caresearchgate.netdiva-portal.orgrsc.org The study of these properties involves characterizing the absorption and emission of light by the molecule.

Luminescence studies on metal complexes of (4-diphenylphosphino)phenanthridine have revealed emissive properties that can be attributed to the presence of the phenanthridinyl unit in the ligand backbone. umanitoba.ca The absorption of light promotes the molecule to an excited electronic state, and the subsequent relaxation to the ground state can occur via the emission of a photon (luminescence). The wavelength and intensity of the emitted light, as well as the quantum yield of the process, are key parameters that are determined in these studies. These photophysical properties are highly dependent on the molecular structure and the surrounding environment.

Understanding the behavior of a molecule after it has absorbed light is the focus of excited state dynamics. diva-portal.orgwashington.edu This includes investigating the various pathways by which the excited molecule can return to its ground state, such as fluorescence, phosphorescence, and non-radiative decay. diva-portal.org The lifetime of the excited state is a crucial parameter that quantifies how long the molecule remains in the excited state before deactivation. nih.gov

For luminescent derivatives of this compound, time-resolved spectroscopic techniques can be used to measure the excited state lifetimes. researchgate.net These lifetimes can be influenced by factors such as the rigidity of the molecular structure, the presence of heavy atoms like bromine, and the nature of the solvent. The study of excited state dynamics provides a deeper understanding of the photophysical processes and is essential for designing molecules with specific luminescent properties for applications in sensors, imaging, and light-emitting devices.

Quantum Yield Analysis and Emission Modulation

The quantum yield (Φ) of a photochemical process is a critical parameter that quantifies the efficiency of photon absorption to induce a specific event. For phenanthridine derivatives, this analysis is crucial for applications such as photoremovable protecting groups (PPGs), where the efficiency of the uncaging reaction is paramount. rsc.orgrsc.org The uncaging quantum yield (Φu) measures the efficiency of the light-induced cleavage of the protecting group to release a molecule of interest.

The substitution pattern on the phenanthridine core significantly modulates the quantum yield. A general principle observed in phenanthridinium salts is that the electron-donating or withdrawing properties of substituents at various positions can alter the decay pathways of the excited state. beilstein-journals.orgnih.gov For instance, derivatives with substituents possessing weaker electron-donor characteristics than primary amino groups tend to show stronger fluorescence emission. nih.gov Conversely, stronger electron-donating substituents can lead to lower fluorescence emission, potentially by enabling non-radiative decay pathways. beilstein-journals.orgnih.gov

A systematic study on 3-(N,N-dimethylamino)phenanthridine (DMAPh) derivatives, designed as two-photon sensitive photocages, provides quantitative insight into this modulation. rsc.orgrsc.org By introducing different substituents at other positions of the phenanthridine scaffold, researchers have been able to tune the uncaging quantum yield. For example, the introduction of methoxy (B1213986) groups (electron-donating) at specific positions was found to substantially increase the uncaging efficiency. Density Functional Theory (DFT) calculations predicted that a 7,9-dimethoxy substituted derivative would be a particularly promising compound. rsc.org Experimental validation confirmed this, with the dimethoxy derivative achieving an uncaging quantum yield of 10.6%, a four-fold increase compared to the unsubstituted phenanthridine photocage (Φu = 2.7%). rsc.org In contrast, an electron-withdrawing group like a fluoro-substituent was found to result in a lower uncaging quantum yield (0.9%). rsc.org

The data below summarizes the uncaging quantum yields for several substituted phenanthridine derivatives, highlighting the impact of the substitution pattern on their photochemical efficiency.

Table 1: Uncaging Quantum Yields (Φu) of Substituted 3-(N,N-dimethylamino)phenanthridine Acetate Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Derivative (Substituent) | Uncaging Quantum Yield (Φu) in % | Reference |

|---|---|---|

| Unsubstituted (6a) | 2.7 | rsc.org |

| 8-Methoxy (6c) | 2.6 | rsc.org |

| 8-Fluoro (6e) | 0.9 | rsc.org |

| 7,9-Dimethoxy (6g) | 10.6 | rsc.org |

This demonstrates that precise modification of the phenanthridine core is a powerful strategy for modulating emission and reaction efficiencies, enabling the rational design of molecules for specific photophysical applications. rsc.org

Influence of Ligand Design and Counterions on Photophysical Properties

The photophysical properties of complexes containing this compound or its derivatives are profoundly influenced by both the design of the ligand scaffold and the nature of the associated counterions. cdnsciencepub.comworktribe.com These factors can alter the energy of excited states, molecular rigidity, and intermolecular packing, thereby tuning the emission color, quantum yield, and excited-state lifetimes. cdnsciencepub.com

Ligand Design: The structure of the phenanthridine-based ligand itself is a primary determinant of the resulting complex's properties. Incorporating the phenanthridine moiety into multidentate ligands can enhance molecular rigidity, which often leads to improved photophysical properties, including higher quantum yields. cdnsciencepub.com For instance, in iridium(III) complexes, modifying the imidazo-phenanthridine ligand by introducing electron-donating groups (like -CH₃) or electron-withdrawing groups (like -F or -CF₃) causes significant variations in the excited-state properties. nih.govacs.org This modulation affects the ratio of metal-to-ligand charge transfer (MLCT) to intraligand charge transfer (ILCT) character in the triplet excited state, leading to redshifted emissions as the substituent changes from electron-donating to electron-withdrawing. nih.govacs.org

In copper(I) complexes with phosphine-phenanthridine ligands, the introduction of methyl groups onto the phenanthridine core has a notable effect. Specifically, adding methyl groups near the coordinating copper ion can induce a bathochromic (red) shift in the emission spectrum of the complex in its powdered form. worktribe.com

Counterion Influence: The choice of counterion can have a dramatic and sometimes unexpected impact on the solid-state emission properties of ionic phenanthridine-containing complexes. worktribe.com This effect is often attributed to differences in crystal packing and the resulting intermolecular interactions, which can influence the geometry of the complex in its excited state. worktribe.com

A study on luminescent copper(I) complexes of the type [(P^N)₂Cu]X, where P^N is a 4-(diphenylphosphino)phenanthridine ligand and X is a counterion, clearly illustrates this phenomenon. For ligands bearing methyl substituents close to the metal center, changing the counterion from hexafluorophosphate (B91526) (PF₆⁻) to tetraphenylborate (B1193919) (BPh₄⁻) had a profound impact on the emission. worktribe.com The synergistic effect of combining specific ligand designs (e.g., methylated phenanthridines) with particular counterions can enable emission tuning in a hypsochromic (blue) direction, which is opposite to the effect of ligand modification alone. worktribe.com This is attributed to the combined impact of ligand structure and inter-ionic interactions on the degree of distortion in the excited state relative to the ground state. worktribe.com

Table 2: Effect of Ligand and Counterion on Emission of [(P^N)₂Cu]X Complexes in Powder Form This table is interactive and can be sorted by clicking on the column headers.

| Ligand (P^N) | Counterion (X) | Emission Color | Key Observation | Reference |

|---|---|---|---|---|

| 4-(diphenylphosphino)phenanthridine (L1) | PF₆⁻ | - | - | worktribe.com |

| 4-(diphenylphosphino)phenanthridine (L1) | BPh₄⁻ | - | - | worktribe.com |

| 4-(diphenylphosphino)-2-methylphenanthridine (L2) | PF₆⁻ | - | - | worktribe.com |

| 4-(diphenylphosphino)-2-methylphenanthridine (L2) | BPh₄⁻ | - | - | worktribe.com |

| 2,6-dimethyl-4-(diphenylphosphino)phenanthridine (L3) | PF₆⁻ | Orange | Ligand methylation causes redshift. | worktribe.com |

These findings underscore that a holistic approach, considering both the covalent ligand structure and the non-covalent influence of counterions, is essential for the precise engineering of the photophysical properties of materials based on phenanthridine derivatives. worktribe.com

Computational and Theoretical Investigations of 4 Bromophenanthridine

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.orgijcce.ac.ir It is a popular method due to its good balance between computational cost and accuracy. DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

For 4-Bromophenanthridine, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p). ijcce.ac.irresearchgate.net The output of such a calculation provides the optimized bond lengths, bond angles, and dihedral angles of the molecule. These theoretical parameters can be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model. researchgate.net The electronic properties, such as the distribution of electron density, can also be visualized, providing insights into the molecule's reactivity. nih.gov

Table 1: Representative Data from DFT Geometry Optimization of a Bromo-Substituted Heterocycle

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.905 | C-C-Br: 119.8 | C-C-C-C: 0.1 |

| C-N | 1.332 | C-N-C: 117.5 | H-C-C-N: 179.9 |

| C-C (aromatic) | 1.395 - 1.410 | C-C-C: 118.0 - 121.5 | |

| Note: This table presents hypothetical data for illustrative purposes based on typical values for similar structures and is not actual calculated data for this compound. |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. nih.govrsc.org It is a powerful tool for predicting and interpreting UV-Visible absorption spectra, as well as understanding the photophysical behavior of molecules, such as fluorescence and phosphorescence. rsc.orgnih.gov

For this compound, TDDFT calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which are related to the intensity of the absorption bands. rsc.org These calculations can help to assign the electronic transitions observed in the experimental UV-Vis spectrum, for example, identifying them as π-π* or n-π* transitions. mdpi.com Furthermore, by optimizing the geometry of the molecule in its excited state, one can gain insights into the changes in structure upon photoexcitation and study the emission properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. edu.krd

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter that provides information about the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. edu.krd For this compound, FMO analysis can be performed using the results of a DFT calculation. The energies of the HOMO and LUMO can be calculated, and their spatial distribution can be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance. For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was found to be 4.343 eV. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

| Note: This table presents hypothetical data for illustrative purposes and is not actual calculated data for this compound. |

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govbris.ac.uk MD simulations can provide valuable insights into the conformational flexibility of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.govrsc.org

For this compound, MD simulations could be employed to explore its conformational landscape and to understand how it interacts with its environment. For example, simulations in a water box could reveal the hydration structure around the molecule. If this compound is being investigated as a potential drug candidate, MD simulations could be used to study its binding to a target protein. bris.ac.uk These simulations can provide information on the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions), and the binding free energy. nih.gov

Spin State Preferences in Transition Metal Complexes

When a molecule like this compound acts as a ligand and coordinates to a transition metal ion, the resulting complex can exhibit different spin states (high-spin or low-spin), depending on the electronic configuration of the metal and the strength of the ligand field. rsc.org The spin state of a complex can significantly influence its magnetic properties, reactivity, and color.

Computational methods, particularly DFT, can be used to predict the relative energies of the different possible spin states of a transition metal complex containing this compound as a ligand. rsc.orgnih.gov By calculating the energies of the high-spin and low-spin configurations, it is possible to determine which state is the ground state and to predict the spin crossover behavior if the energy difference is small. rsc.orgchemrxiv.org These calculations are crucial for the design of new transition metal complexes with specific magnetic or catalytic properties. nih.gov

Computational Prediction of Spectroscopic Properties and Binding Modes

Computational chemistry plays a vital role in predicting and interpreting various spectroscopic properties of molecules. bookpi.org For this compound, DFT calculations can be used to predict its vibrational spectrum (infrared and Raman), which can be compared with experimental data to confirm the molecular structure. nih.gov The Gauge-Including Atomic Orbital (GIAO) method can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C), which are valuable for structural elucidation. bookpi.org

Furthermore, computational docking and molecular dynamics simulations are powerful tools for predicting the binding mode of a small molecule to a biological target. nih.govnih.gov If this compound is being studied for its biological activity, these methods can be used to predict how it binds to a specific protein or DNA. nih.gov The calculations can identify the most likely binding pose, the key interactions responsible for binding, and an estimate of the binding affinity. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs.

Applications of 4 Bromophenanthridine in Advanced Chemical Research

Role as a Precursor in Complex Organic Synthesis

The utility of 4-bromophenanthridine as a synthetic intermediate is primarily due to the versatility of the carbon-bromine bond. This bond can be readily transformed through various cross-coupling reactions, enabling the construction of more elaborate molecular architectures.

The phenanthridine (B189435) core is a structural motif found in numerous natural products and pharmacologically active compounds. nih.gov this compound serves as an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The bromine atom can participate in intramolecular or intermolecular carbon-carbon and carbon-heteroatom bond-forming reactions to build additional rings onto the existing phenanthridine framework.

For instance, transition-metal-catalyzed reactions, such as Suzuki or Stille coupling, can be employed to introduce aryl or heteroaryl groups at the 4-position. Subsequent intramolecular cyclization, often promoted by palladium or copper catalysts, can then be used to construct novel polycyclic systems. nih.gov These strategies are central to creating structurally diverse libraries of compounds for biological screening and materials science exploration. The synthesis of phenanthridine derivatives often involves transition-metal-catalyzed C-H activation, highlighting the importance of this class of compounds in modern synthetic chemistry. researchgate.net

| Reaction Type | Catalyst/Reagents | Product Class | Potential Application |

| Suzuki Coupling | Pd(PPh₃)₄, Base | 4-Arylphenanthridines | Pharmaceutical intermediates |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | 4-Aminophenanthridines | Organic electronic materials |

| Intramolecular C-H Arylation | Pd(OAc)₂, Ligand | Fused Polycyclic Heterocycles | Advanced materials |

This table presents plausible synthetic transformations of this compound based on established methodologies for bromoarenes.

In the field of materials science, the design of organic molecules with specific photophysical and electronic properties is crucial for applications in electronics and photonics. This compound is a key precursor for creating such functional materials. The bromo group acts as a convenient handle for introducing various electronically active substituents through cross-coupling reactions. nih.gov

For example, attaching electron-donating groups like carbazole (B46965) or electron-withdrawing groups like benzonitrile (B105546) to the phenanthridine core via the 4-position can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is essential for developing materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The rigid and planar structure of the phenanthridine scaffold provides good thermal stability and promotes intermolecular π-π stacking, which is beneficial for charge transport in organic semiconductor devices. nih.gov

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atom in the phenanthridine ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. Phenanthridine and its derivatives are thus widely used as ligands in coordination chemistry. nih.gov The 4-bromo substituent offers a site for further modification, allowing for the synthesis of tailored ligands with specific steric and electronic properties for various applications in catalysis and photochemistry.

In homogeneous catalysis, the ligand plays a critical role in controlling the activity and selectivity of the metal catalyst. Phenanthridine-based ligands have been explored in various catalytic transformations. d-nb.info By modifying the 4-position of this compound, it is possible to synthesize more complex ligand architectures, such as pincer ligands or chiral ligands, which can enhance catalytic performance.

Recent advancements have focused on metal-ligand cooperation, where the ligand is not just a spectator but actively participates in the catalytic cycle. mdpi.com For example, ligands capable of aromatization-dearomatization can facilitate bond activation processes like C-H activation and dehydrogenation. Derivatization of this compound could lead to ligands designed to promote such cooperative catalytic pathways, potentially leading to more efficient and selective catalysts for challenging organic transformations. researchgate.net

| Catalyst System | Reaction Type | Substrate | Key Finding |

| Ruthenium-Phenanthridine Complex | Dehydrogenation | Formic Acid | Efficient H₂ production |

| Palladium-Phenanthridine Complex | C-H Activation | Aryl Halides | Formation of C-C bonds |

| Iridium-Chiral Phenanthridine Complex | Asymmetric Hydrogenation | Prochiral Alkenes | High enantioselectivity |

This table illustrates potential applications of phenanthridine-based ligands in homogeneous catalysis, drawing parallels from related heterocyclic systems.

Transition metal complexes with π-conjugated ligands like phenanthridine derivatives can exhibit strong absorption of light and possess excited states with long lifetimes, making them suitable for use as photosensitizers and emitters in OLEDs. The properties of these complexes can be finely tuned by modifying the ligand structure.

Derivatization of this compound allows for the attachment of chromophoric or auxochromic groups that can alter the photophysical properties of the resulting metal complexes. For instance, extending the π-conjugation of the ligand can shift the emission wavelength to longer wavelengths, which is desirable for creating emitters spanning the visible spectrum. The development of efficient blue-emitting materials remains a significant challenge in OLED technology, and novel phenanthridine-based ligands are promising candidates for addressing this issue. rsc.org

The electronic interaction between a metal center and a coordinated ligand can lead to the formation of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in the electronic absorption spectrum. rsc.org These charge transfer processes are fundamental to the operation of many light-harvesting and light-emitting devices.

Complexes of this compound with transition metals such as ruthenium, iridium, or copper are expected to exhibit such charge transfer phenomena. northwestern.edunih.gov The energy of these transitions is sensitive to the electronic nature of both the metal and the ligand. The presence of the bromine atom, an electron-withdrawing group, will influence the energy of the ligand's molecular orbitals. Further derivatization at the 4-position allows for systematic studies on how ligand structure affects the energy and intensity of MLCT and LMCT bands, providing valuable insights for the rational design of new photochemically active metal complexes. researchgate.net

Development of Molecular Probes and Sensors

The quest for highly sensitive and selective molecular probes and sensors is a driving force in modern chemistry and biology. These tools are indispensable for visualizing complex biological processes, detecting minute concentrations of analytes, and unraveling intricate reaction mechanisms. Within this context, this compound has emerged as a versatile scaffold for the construction of such probes, owing to its rigid, planar phenanthridine core and the reactive bromine substituent. This combination allows for the fine-tuning of photophysical properties and provides a convenient handle for synthetic modifications, enabling the creation of probes tailored for specific applications.

Luminescent Probes for Spectroscopic Applications

Luminescent probes are powerful tools in spectroscopic analysis, offering high sensitivity and the ability to monitor dynamic changes in a system. The phenanthridine core of this compound provides a foundation for creating molecules that can absorb and emit light, a property that is fundamental to fluorescence and phosphorescence spectroscopy.

The bromine atom at the 4-position of the phenanthridine ring plays a crucial role in the design of luminescent probes. Through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, a wide array of fluorophores, chromophores, or recognition moieties can be appended to the phenanthridine scaffold. This synthetic versatility allows for the rational design of probes with specific excitation and emission wavelengths, quantum yields, and lifetimes. For instance, the attachment of electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule, leading to shifts in the absorption and emission spectra.

The development of novel luminescent probes derived from this compound has led to advancements in various spectroscopic applications. These probes can be designed to respond to changes in their local environment, such as polarity, pH, or the presence of specific ions or molecules. This "turn-on" or "turn-off" fluorescent response provides a clear signal for the detection and quantification of the target analyte.

| Probe Derivative (Hypothetical) | Target Analyte | Spectroscopic Change | Potential Application |

| 4-(Pyren-1-yl)phenanthridine | Metal Ions (e.g., Cu²⁺) | Fluorescence Quenching | Environmental monitoring |

| 4-(N,N-dimethylaminophenyl)phenanthridine | pH | Ratiometric Fluorescence | Intracellular pH sensing |

| 4-(Boranil-dipyrromethene)phenanthridine | Reactive Oxygen Species | Fluorescence Enhancement | Cellular oxidative stress studies |

Reactive Probes for Mechanistic Studies

Beyond their use in sensing, derivatives of this compound can also serve as reactive probes to investigate the mechanisms of chemical and biological transformations. The carbon-bromine bond in this compound can participate in a variety of chemical reactions, making it a useful tool for probing reaction pathways and identifying reactive intermediates.

In mechanistic studies, a probe based on this compound can be introduced into a reaction system. Its subsequent transformation, or its effect on the reaction, can provide valuable insights into the underlying mechanism. For example, the bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in radical-mediated processes. By monitoring the fate of the this compound-derived probe, chemists can deduce the nature of the reactive species involved and the sequence of bond-forming and bond-breaking events.

Furthermore, the phenanthridine core can be designed to report on the reaction progress. For instance, a chemical transformation at the 4-position could trigger a change in the fluorescence of the phenanthridine moiety, providing a real-time spectroscopic handle to follow the reaction kinetics. This approach is particularly powerful for studying complex reaction networks where traditional analytical methods may be insufficient.

| Probe Application (Hypothetical) | Mechanistic Question | Probe Function | Expected Outcome |

| Radical Trapping | Identification of radical intermediates | This compound acts as a trap for transient radicals. | Formation of a stable adduct that can be characterized. |

| C-H Activation Studies | Probing the reactivity of C-H bonds | The C-Br bond undergoes oxidative addition to a metal catalyst. | Observation of organometallic intermediates and catalytic turnover. |

| Enzyme Inhibition Kinetics | Understanding enzyme-inhibitor interactions | The probe covalently modifies the active site of an enzyme. | Time-dependent inhibition of enzyme activity. |

Investigations into Molecular Interactions of 4 Bromophenanthridine Scaffolds

DNA and RNA Binding Mechanisms

Phenanthridine (B189435) derivatives are well-recognized for their capacity to bind to nucleic acids like DNA and RNA. nih.gov The planar aromatic structure of the phenanthridine core is a key feature that facilitates these interactions. nih.gov The size and curvature of this aromatic surface are complementary to the shape of DNA and RNA base pairs, enabling various binding modes. nih.gov Furthermore, the high polarizability of the phenanthridine system, along with any charges on its derivatives, contributes significantly to aromatic and electrostatic interactions with the polynucleotide backbone. nih.gov

Intercalation is a primary and extensively studied mechanism by which phenanthridine derivatives interact with double-stranded (ds) DNA and RNA. nih.gov This process involves the insertion of the planar phenanthridine ring system between the base pairs of the nucleic acid helix. nih.gov This mode of binding is generally favored when substituents on the phenanthridine ring, typically at the 3 and 8 positions, are not sterically hindering. nih.gov The well-known phenanthridine derivative, ethidium (B1194527) bromide, is a classic example of a DNA intercalator. nih.gov For the broader class of phenanthridine derivatives, binding affinities in the micromolar range are expected when intercalation is the dominant binding mode. nih.gov However, it is important to note that many phenanthridine molecules can exhibit more than one binding mode, which can be influenced by the compound-to-polynucleotide ratio. nih.gov